molecular formula C16H20N2O4 B557198 (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid CAS No. 146645-63-8

(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

Cat. No. B557198
M. Wt: 304.34 g/mol
InChI Key: DYWUPCCKOVTCFZ-LBPRGKRZSA-N
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Description

“(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid” is a chemical compound that is used in scientific research . It exhibits high perplexity due to its complex structure, and its burstiness enables diverse applications across various fields of study.


Molecular Structure Analysis

The molecular formula of this compound is C16H20N2O4 . The InChI (International Chemical Identifier) string, which provides a way to encode the molecular structure using a series of ASCII characters, is InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 304.34 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Drug Synthesis and Medical Material Development

Levulinic acid (LEV), which shares functional groups with the specified compound, has been identified as a key building block chemical entirely produced from biomass. Its derivatives are used in synthesizing a variety of value-added chemicals, including medicinally active functional groups. This highlights the potential utility of compounds like (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid in drug synthesis, offering benefits such as cost reduction, simplification of synthesis steps, and environmental sustainability (Zhang et al., 2021).

Biodegradation and Environmental Impact

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied, indicating the presence of microorganisms capable of degrading ETBE aerobically. While the direct application of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid in these processes is not explicitly mentioned, the research on similar compounds can shed light on the environmental impact and biodegradation potential of various chemical substances, including those used in pharmaceuticals (Thornton et al., 2020).

Cancer Research and Chemoprevention

Research on natural neo acids and their analogs, including derivatives with tertiary butyl groups, demonstrates their potential in cancer research. These compounds have shown promise as antioxidants, anticancer, antimicrobial, and antibacterial agents. This suggests that structurally complex compounds, potentially including (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid, could play a significant role in developing new therapeutic agents and chemopreventive strategies (Dembitsky, 2006).

Amino Acid Functionalization and Quantum Dot Technology

The functionalization of carbon-based quantum dots using amino acids, which can include structures similar to the one , enhances electronic and optical properties, offering a vast array of applications in optoelectronic devices. This area of research underscores the potential of amino acid-functionalized compounds in advancing materials science and engineering for various technological applications (Ravi et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

properties

IUPAC Name

(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWUPCCKOVTCFZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474220
Record name (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid

CAS RN

146645-63-8
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146645-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tryptophan, 1-[(1,1-dimethylethoxy)carbonyl]
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